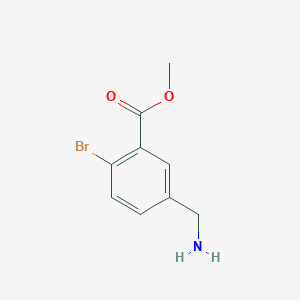

Methyl 5-(aminomethyl)-2-bromobenzoate

Description

Methyl 5-(aminomethyl)-2-bromobenzoate is a brominated aromatic ester featuring an aminomethyl substituent at the 5-position and a methoxycarbonyl group at the 2-position. This article compares this compound with similar derivatives, focusing on structural, synthetic, crystallographic, and biological aspects.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-2-bromobenzoate |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,5,11H2,1H3 |

InChI Key |

JDNNNJAHEPNBTF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-2-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the second position. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(aminomethyl)-2-bromobenzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding hydrogenated product.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: Methyl 5-(aminomethyl)-2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound in the manufacturing of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-bromobenzoate depends on its specific application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the benzene ring significantly influence the physicochemical and biological properties of bromobenzoate derivatives. Key analogs include:

Key Observations :

- Aminomethyl vs. Hydroxyl: The aminomethyl group in the target compound likely improves solubility in polar solvents compared to the hydroxyl analog, which forms stronger intermolecular hydrogen bonds .

- Bromoacetyl vs. Aminomethyl: The bromoacetyl group (as in ) introduces reactivity for nucleophilic substitution, whereas the aminomethyl group may facilitate conjugation or salt formation.

Crystallographic and Packing Analysis

Crystal structures of related compounds reveal trends in molecular planarity and intermolecular interactions:

Biological Activity

Methyl 5-(aminomethyl)-2-bromobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molecular weight of approximately 244.09 g/mol. The compound features a bromine atom at the 2-position of a benzoate ring and an aminomethyl group at the 5-position, which contributes to its biological reactivity.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics. The compound acts as an inhibitor of bacterial enzymes, potentially disrupting their metabolic functions, which can be crucial for developing new antibacterial agents.

2. Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes involved in bacterial metabolism. These interactions are essential for understanding its mechanism of action as an antimicrobial agent. Preliminary studies suggest that it may influence cell signaling pathways, although further investigation is required to elucidate these mechanisms fully.

The mechanism of action of this compound involves its structural components:

- Aminomethyl Group : This group can form hydrogen bonds with biological molecules, enhancing binding affinity.

- Bromine Atom : The presence of the bromine atom allows for halogen bonding, which can affect the compound's interaction with specific molecular targets.

These interactions could lead to alterations in enzyme activity or cellular signaling pathways, contributing to its antimicrobial effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy of this compound:

- Inhibition Studies : In vitro assays have shown that this compound can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds indicates that the positioning of functional groups significantly influences biological activity. For instance, variations in bromine and aminomethyl substitutions lead to different levels of antimicrobial effectiveness.

Data Table: Comparative Biological Activity

| Compound Name | Inhibition (%) | Pathogen Targeted |

|---|---|---|

| This compound | 76% | Pseudomonas aeruginosa |

| Methyl 2-amino-5-bromobenzoate | 68% | Escherichia coli |

| Methyl 3-amino-5-bromo-4-methylbenzoate | 72% | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.